molecular formula C10H12Cl2N2O2 B15059102 tert-Butyl (4,6-dichloropyridin-3-yl)carbamate

tert-Butyl (4,6-dichloropyridin-3-yl)carbamate

Cat. No.: B15059102
M. Wt: 263.12 g/mol
InChI Key: NGSTWLXXLWWVCT-UHFFFAOYSA-N
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Description

tert-Butyl (4,6-dichloropyridin-3-yl)carbamate (C₁₁H₁₄Cl₂N₂O₂, MW 289.15) is a pyridine-based carbamate derivative featuring two chlorine substituents at the 4- and 6-positions of the pyridine ring and a tert-butyl carbamate group at the 3-position .

Properties

IUPAC Name

tert-butyl N-(4,6-dichloropyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-5-13-8(12)4-6(7)11/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSTWLXXLWWVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4,6-dichloropyridin-3-yl)carbamate typically involves the reaction of 4,6-dichloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4,6-dichloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (4,6-dichloropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of carbamates on enzyme activity. It is also investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl (4,6-dichloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with pyridine and non-pyridine derivatives of tert-butyl carbamates, focusing on substitution patterns, molecular properties, and applications.

Pyridine-Based Analogs
  • Chlorine vs. Bromine Substitution : The dichloro derivative (target compound) exhibits greater electrophilicity compared to the bromo-chloro analog (), making it more reactive in nucleophilic aromatic substitution. However, the bromine in the latter facilitates Suzuki or Buchwald-Hartwig cross-coupling reactions, expanding its utility in medicinal chemistry .
  • Methoxy vs. Chlorine Groups: The 5,6-dimethoxy analog () lacks electron-withdrawing groups, resulting in a more electron-rich pyridine ring. This enhances solubility in polar solvents (e.g., methanol or DMSO) but reduces stability under acidic conditions compared to the dichloro compound .
  • Fluorine Substitution : The 3-fluoro derivative () demonstrates improved metabolic stability due to fluorine’s electronegativity, suggesting suitability for drug candidates targeting CNS or enzyme inhibitors .
Non-Pyridine Heterocycles
  • Pyrrolidine Derivatives : The 4,4-difluoropyrrolidine analog () replaces the pyridine core with a saturated pyrrolidine ring, altering conformational flexibility. Such compounds are often used as proline mimics in peptide-based therapeutics .
  • Cyclohexyl and Cyclopentyl Derivatives: Compounds like tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate () feature pyrimidine and cyclohexane moieties, expanding applications to kinase inhibitors or nucleotide analogs .

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